

Independent Verification of CH-1504's Bioactivity in Rheumatoid Arthritis: A Comparative Guide

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This guide provides an objective comparison of the reported bioactivity of CH-1504, a novel investigational drug for rheumatoid arthritis (RA), with established treatments. The information is based on publicly available data from clinical trials to aid in the independent verification of its therapeutic potential.

Executive Summary

CH-1504 is a metabolically inert antifolate designed as an alternative to methotrexate (MTX), the cornerstone therapy for RA. The primary mechanism of action for CH-1504, like MTX, is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for the proliferation of inflammatory cells. Preclinical studies and a Phase II clinical trial have suggested that CH-1504 has comparable efficacy to MTX in reducing the signs and symptoms of RA, but with a potentially improved safety profile, particularly concerning liver toxicity. This guide presents a detailed analysis of the available clinical data for CH-1504 and compares it with methotrexate and other widely used disease-modifying antirheumatic drugs (DMARDs).

Comparative Bioactivity Data

The following tables summarize the quantitative data from the Phase II clinical trial of CH-1504 (NCT00658047) and representative data for other common RA therapies.

Table 1: Efficacy of CH-1504 vs. Methotrexate in MTX-Naïve RA Patients (12 Weeks)[1]

Outcome Measure	CH-1504 (0.25 mg/day)	CH-1504 (0.5 mg/day)	CH-1504 (1.0 mg/day)	Methotrexate (≤20 mg/week)
ACR20 Response	42%	50%	49%	51%
ACR50 Response	21%	23%	23%	24%
ACR70 Response	8%	10%	8%	8%
Mean Change in DAS28	-1.7	-1.9	-1.9	-2.0

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.

DAS28: Disease Activity Score in 28 joints.

Table 2: Overview of Efficacy for Selected DMARDs in RA

Drug Class	Drug	Typical ACR20 Response (vs. Placebo or MTX)	Typical ACR50 Response (vs. Placebo or MTX)
csDMARD	Leflunomide	Comparable to MTX	Comparable to MTX
csDMARD	Sulfasalazine	Statistically significant benefit over placebo	Modest benefit
bDMARD (TNF inhibitor)	Adalimumab	~53% (with MTX) vs. ~35% (placebo with MTX)	~29% (with MTX) vs. ~11% (placebo with MTX)
bDMARD (TNF inhibitor)	Etanercept	~59-62% vs. ~11-23% (placebo)	~40% vs. ~5% (placebo)

csDMARD: conventional synthetic DMARD; bDMARD: biologic DMARD. Data is aggregated from various clinical trials and is for comparative purposes.

Table 3: Key Reported Adverse Events for CH-1504 and Methotrexate (12 Weeks)[\[1\]](#)

Adverse Event	CH-1504 (All Doses, n=149)	Methotrexate (n=51)
Any Adverse Event	58%	61%
Nausea	7%	12%
Diarrhea	5%	6%
Headache	4%	8%
Elevated ALT (>2x ULN)	0%	4%

ALT: Alanine aminotransferase; ULN: Upper limit of normal.

Experimental Protocols

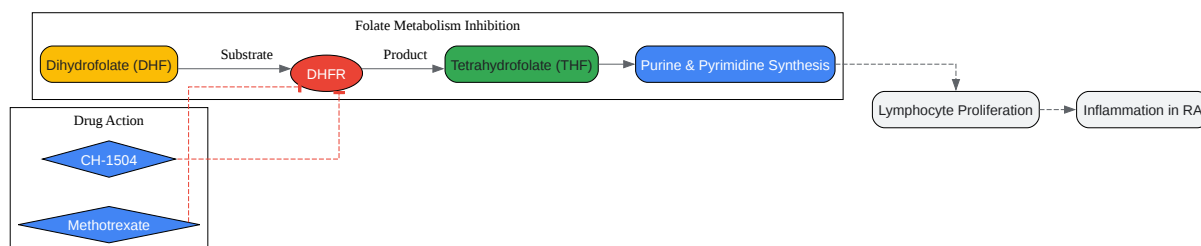
CH-1504 Phase II Clinical Trial (NCT00658047) Methodology[\[1\]](#)

- Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, methotrexate-controlled study.
- Patient Population: 201 patients with active, moderate to severe rheumatoid arthritis who were naïve to methotrexate.
- Intervention Arms:
 - CH-1504 at 0.25 mg, 0.5 mg, or 1.0 mg administered orally once daily.
 - Methotrexate titrated up to 20 mg administered orally once weekly.
 - All patients received 1 mg of folic acid daily.
- Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at week 12.

- Secondary Efficacy Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, and the change from baseline in the Disease Activity Score in 28 joints (DAS28).
- Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations.

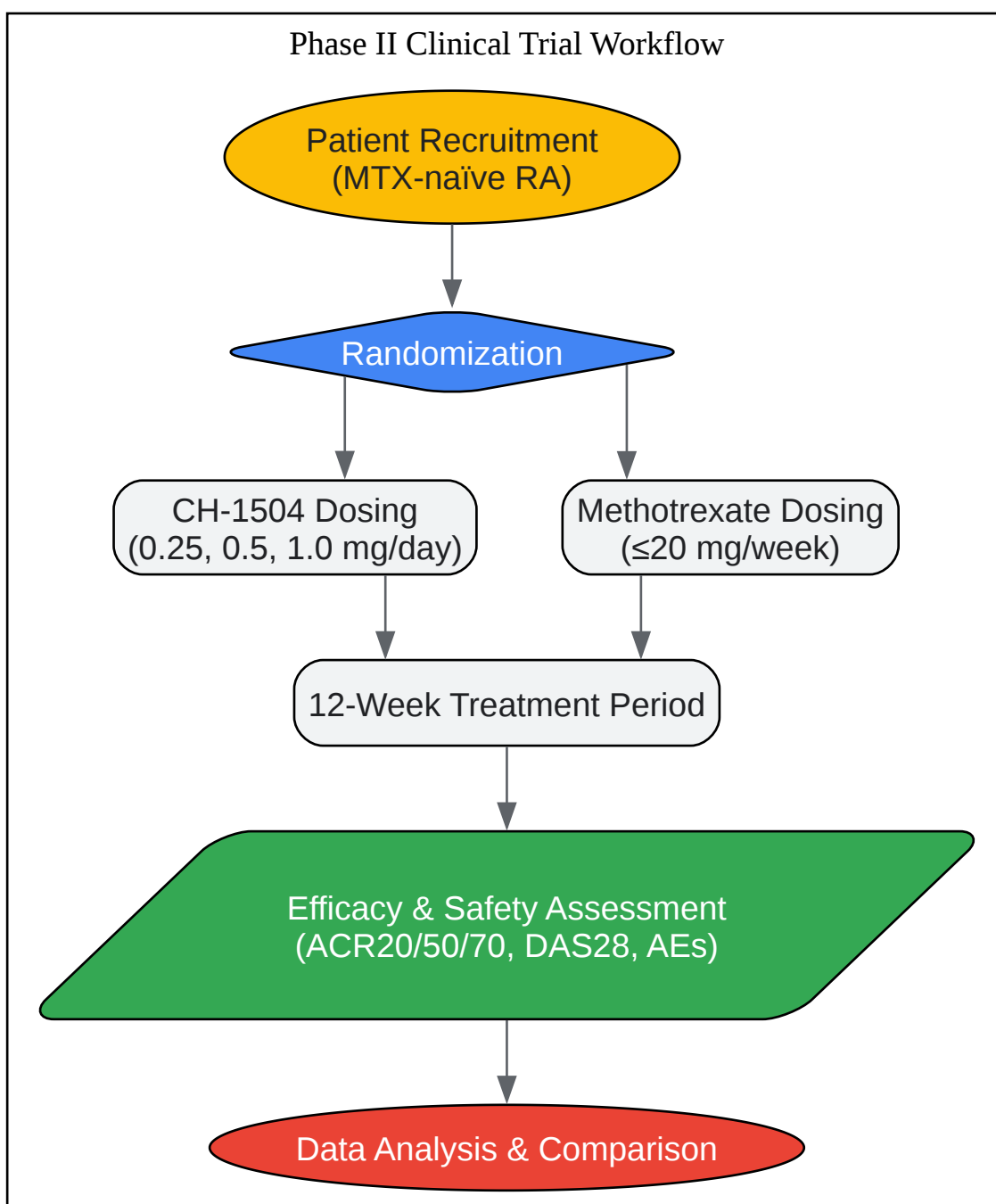
Visualizing the Mechanism and Workflow

To further understand the context of CH-1504's bioactivity, the following diagrams illustrate its mechanism of action and the workflow of its clinical evaluation.



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Caption: Mechanism of action for CH-1504 and Methotrexate.



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Caption: Experimental workflow for the CH-1504 Phase II trial.

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References

- 1. Efficacy and safety of CH-1504, a metabolically stable antifolate, in patients with active rheumatoid arthritis: results of a phase II multicenter randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
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